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molecular formula C6H5BBrFO2 B123133 5-Bromo-2-fluorophenylboronic acid CAS No. 112204-57-6

5-Bromo-2-fluorophenylboronic acid

Cat. No. B123133
M. Wt: 218.82 g/mol
InChI Key: IGBDPRKNAFOOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279580B2

Procedure details

A cooled (−20° C.) solution of 2,2,6,6-tetramethylpiperidine (28 ml, 165 mmol) in tetrahydrofuran (400 ml) was treated with m-butyllithium (63 ml of a 2.5M solution in hexanes, 157.5 mmol). This mixture was then cooled to −78° C. 1-Bromo-4-fluorobenzene (16.5 ml, 150 mmol) was then added neat and dropwise over 10 min and stirring at −78° C. was continued for 3 h. Triisopropyl borate (40 ml, 172.5 mmol) was then added and stirring at −78° C. continued for 30 min before removing the cooling bath. When the internal temperature of the reaction reached −4° C., 5N hydrochloric acid (75 ml) was added and the mixture was stirred to ambient temperature. After stirring at ambient temp for 1 h the majority of the tetrahydrofuran was removed and the mixture partitioned between ether (500 ml) and 1N hydrochloric acid (500 ml). The organics were then extracted with 2N sodium hydroxide (400 ml) and the organics were discarded. The aqueous was cooled in an ice-water bath and 5N hydrochloric acid (150 ml) was added dropwise over 15 min. The resulting white solid was collected and dried under vacuum to afford 5-bromo-2-fluorobenzeneboronic acid (25 g, 76%).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
m-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1.[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C>O1CCCC1>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[C:14]([B:19]([OH:24])[OH:20])[CH:13]=1

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
m-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at −78° C.
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before removing the cooling bath
CUSTOM
Type
CUSTOM
Details
reached −4° C.
ADDITION
Type
ADDITION
Details
5N hydrochloric acid (75 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred to ambient temperature
STIRRING
Type
STIRRING
Details
After stirring at ambient temp for 1 h the majority of the tetrahydrofuran
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the mixture partitioned between ether (500 ml) and 1N hydrochloric acid (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The organics were then extracted with 2N sodium hydroxide (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous was cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
5N hydrochloric acid (150 ml) was added dropwise over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting white solid was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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